molecular formula C14H14ClN3O3S B2589380 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1797060-53-7

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No.: B2589380
CAS No.: 1797060-53-7
M. Wt: 339.79
InChI Key: KVVZJFZKWJAZSC-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group, a sulfanyl linkage, and a cyanocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the nucleophilic substitution of a chloro-nitrophenyl compound with a thiol to form the sulfanyl linkage. This is followed by the introduction of the cyanocyclobutyl group through a cyclization reaction. The final step involves the methylation of the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, while the sulfanyl linkage and cyanocyclobutyl moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid
  • 2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid
  • 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Uniqueness

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyanocyclobutyl moiety distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-17(14(9-16)5-2-6-14)13(19)8-22-12-4-3-10(15)7-11(12)18(20)21/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVZJFZKWJAZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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